molecular formula C14H11BrN2O3 B2590445 (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide CAS No. 1099592-37-6

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Cat. No. B2590445
CAS RN: 1099592-37-6
M. Wt: 335.157
InChI Key: OJYRTKAXLIHPGV-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide, also known as BH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on synthesizing and characterizing hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, including the compound . These studies often employ X-ray diffraction analysis to explore the spatial structure of these compounds, providing insights into their potential interactions and reactivity (Nurkenov et al., 2017). Additionally, spectral analysis techniques such as FT-IR, FT-Raman, NMR, and UV-Visible have been utilized for the detailed characterization of these compounds, which helps in understanding their chemical properties and potential applications (Raja et al., 2017).

Biological Activities

The compound and its derivatives have been evaluated for their biological activities, particularly towards enzymes such as cathepsin E and elastase of human neutrophils. These studies are significant for understanding the compound's potential therapeutic applications (Nurkenov et al., 2017). Further, molecular docking studies have been conducted to predict the compound's interaction with antifungal proteins, indicating its potential in treating fungal infections (Raja et al., 2017).

Antimicrobial and Antitumor Properties

Some studies have focused on the antimicrobial properties of the compound, demonstrating its effectiveness against various bacterial strains. This research is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance (Sun et al., 2020). Additionally, the compound has been evaluated for its antitumor activities, showing potential as an antiproliferative agent against human tumor cell lines, which could lead to new cancer therapies (Sutradhar et al., 2017).

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-5-6-12(18)9(7-10)8-16-17-14(20)11-3-1-2-4-13(11)19/h1-8,18-19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYRTKAXLIHPGV-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

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